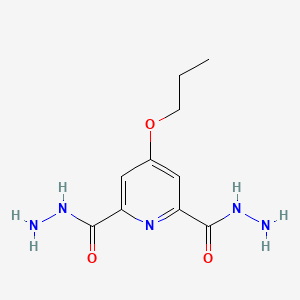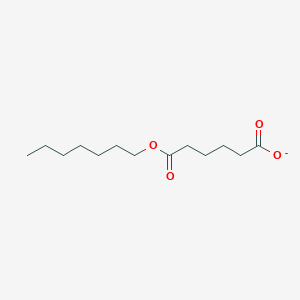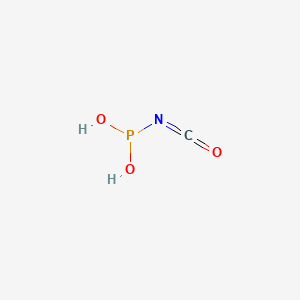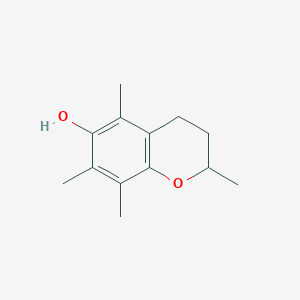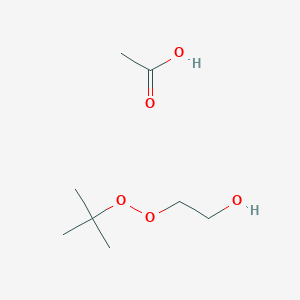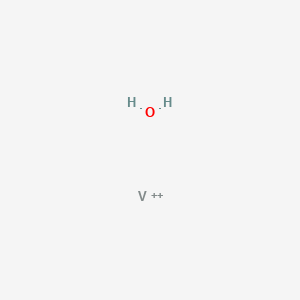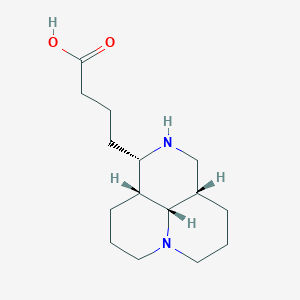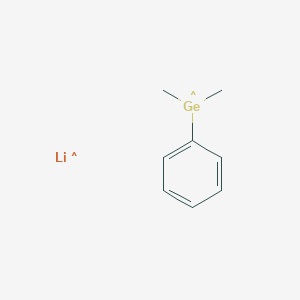
CID 85389459
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 85389459” is a chemical entity registered in the PubChem database
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of CID 85389459 involves several steps, including the selection of appropriate starting materials and reagents, followed by a series of chemical reactions under controlled conditions. The specific synthetic routes and reaction conditions for this compound are detailed in various scientific publications and patents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The methods may include continuous flow reactors, batch reactors, and other industrial-scale equipment to facilitate the production process .
Analyse Chemischer Reaktionen
Types of Reactions: CID 85389459 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized using various analytical techniques to confirm their structure and purity .
Wissenschaftliche Forschungsanwendungen
CID 85389459 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, it is investigated for its therapeutic potential in treating various diseases. In industry, it is used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of CID 85389459 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the target molecules involved. Detailed studies on the mechanism of action provide insights into how this compound exerts its effects at the molecular level .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to CID 85389459 include those with similar chemical structures and properties. These compounds can be identified using various computational and experimental methods, such as 2-D and 3-D similarity searches .
Uniqueness: this compound is unique due to its specific chemical structure and the resulting properties that distinguish it from other similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Eigenschaften
CAS-Nummer |
25149-72-8 |
|---|---|
Molekularformel |
C8H11GeLi |
Molekulargewicht |
186.8 g/mol |
InChI |
InChI=1S/C8H11Ge.Li/c1-9(2)8-6-4-3-5-7-8;/h3-7H,1-2H3; |
InChI-Schlüssel |
HBCBUFQGOJGJEI-UHFFFAOYSA-N |
Kanonische SMILES |
[Li].C[Ge](C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![oxalic acid;1-pyridin-2-yl-4-[3-(3,4,5-trimethoxyphenyl)propyl]piperazine](/img/structure/B14706410.png)
![4-Silaspiro[3.5]nonane](/img/structure/B14706418.png)
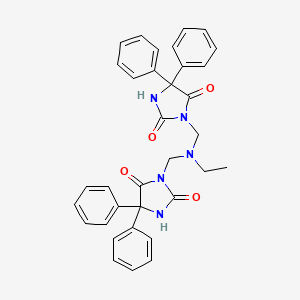
![4-[(2-Nitrophenyl)disulfanyl]phenol](/img/structure/B14706437.png)
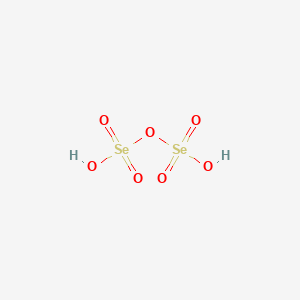
![5-Methoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14706450.png)
